REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][c:10]1[cH:11][c:12]([N+:21](=[O:22])[O-:23])[c:13]([CH2:16][C:17](=[O:18])[O:19][CH3:20])[cH:14][cH:15]1.[CH3:24][O-:25].[CH3:27][OH:28].[Na+:26]>>[OH:9][c:10]1[cH:11][c:12]([N+:21](=[O:22])[O-:23])[c:13]([CH2:16][C:17](=[O:18])[O:19][CH3:20])[cH:14][cH:15]1
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Name
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COC(=O)Cc1ccc(OC(=O)c2ccccc2)cc1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccc(OC(=O)c2ccccc2)cc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Type
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product
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Smiles
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COC(=O)Cc1ccc(O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |